(3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a bromine and fluorine substituted phenyl ring attached to a methanone group, which is further connected to a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluorobenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 3-bromo-2-fluorobenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Reactor Design: Use of reactors designed for large-scale chemical reactions, ensuring efficient mixing and temperature control.
Purification: The product would be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can yield alcohols or carboxylic acids.
Scientific Research Applications
(3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromo-2-methylphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(3-Bromo-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring of (3-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRYNRQXSYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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